3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide
Description
3-Amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide (CAS: 326092-35-7) is a sulfonamide derivative characterized by a central benzene ring substituted with a sulfonamide group at position 1, an amino group at position 3, a diethylamino group at the sulfonamide nitrogen, and a 2-methoxyphenylamino moiety at position 2. This compound is synthesized via nucleophilic substitution reactions, often involving coupling of intermediates such as triazine or aminophenyl derivatives with sulfonamide precursors .
Key structural features include:
- 2-Methoxyphenylamino group: Introduces steric bulk and electron-donating effects, which may influence binding affinity and pharmacokinetic properties.
Safety protocols emphasize avoiding exposure to heat, moisture, and incompatible substances (e.g., strong oxidizers) .
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-(2-methoxyanilino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-20(5-2)24(21,22)13-10-11-15(14(18)12-13)19-16-8-6-7-9-17(16)23-3/h6-12,19H,4-5,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEBVKXIXLVESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172554 | |
| Record name | 3-Amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326092-35-7 | |
| Record name | 3-Amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326092-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide typically involves the reaction of 3-amino-N,N-diethylbenzenesulfonamide with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .
Scientific Research Applications
3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Key Insights :
- Antimicrobial Activity : Triazine-sulfonamide hybrids () outperform traditional sulfonamides, likely due to the triazine ring’s ability to disrupt folate biosynthesis.
- Enzyme Inhibition: Dihydrothiazole derivatives () demonstrate nanomolar-range inhibition of hCA II, making them candidates for anti-glaucoma or anti-inflammatory therapies.
- Data Gaps : The target compound lacks explicit biological data in the provided evidence, highlighting a need for further pharmacological profiling.
Biological Activity
3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide, identified by its CAS number 326092-35-7, is a sulfonamide compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 349.45 g/mol. Its structure includes an amino group, two ethyl groups, and a methoxyphenyl moiety attached to a benzene ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₃S |
| Molecular Weight | 349.45 g/mol |
| CAS Number | 326092-35-7 |
| Purity | 95% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Sulfonamides are known to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication. The compound has shown efficacy against various bacterial strains in experimental studies, suggesting its potential as an antibacterial agent.
The primary mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound disrupts the synthesis pathway, leading to bacterial cell death.
Anticancer Activity
In addition to its antimicrobial properties, this sulfonamide has been investigated for its anticancer potential. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells, particularly in pancreatic cancer models.
Case Studies
- Pancreatic Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against pancreatic cancer cell lines (e.g., PANC-1), with IC50 values indicating effective inhibition of cell growth.
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer metabolism, potentially enhancing its anticancer efficacy.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-N,N-diethylbenzenesulfonamide | Lacks methoxyphenyl group | More basic structure; less sterically hindered |
| 4-Amino-N,N-diethylbenzenesulfonamide | Different position of amino group | May exhibit different biological activity |
| Sulfanilamide | Simple sulfanilamide structure | Classic sulfonamide; well-studied for antibacterial activity |
Q & A
Q. What are the critical steps in synthesizing 3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential sulfonylation, alkylation, and aromatic amination. Key steps include:
- Sulfonylation : Reacting 3-aminobenzenesulfonyl chloride with diethylamine under basic conditions (e.g., NaOH or K₂CO₃) to form the N,N-diethylsulfonamide intermediate.
- Aromatic Amination : Introducing the 2-methoxyphenylamino group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts and controlled temperatures (80–120°C) .
- Optimization : Reaction pH (8–10), solvent choice (DMF or THF), and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation of the amino group .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.5–8.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities from incomplete reactions .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~407) .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths, angles, and torsion angles. For example:
- The dihedral angle between the benzene and methoxyphenyl rings can reveal steric hindrance or π-π interactions .
- Hydrogen bonding patterns (e.g., N–H···O=S) in the sulfonamide group influence packing efficiency .
- SHELXTL pipelines enable rapid data processing for high-throughput crystallographic studies .
Q. What mechanistic insights explain contradictions in reported reaction yields for aromatic amination steps?
Variations arise from:
- Catalyst Efficiency : Palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) differ in stability under aerobic conditions, affecting turnover numbers .
- Substituent Effects : Electron-donating groups (e.g., methoxy) on the aryl halide accelerate oxidative addition but may deactivate the amine nucleophile .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states but can promote side reactions like hydrolysis .
Q. How does the compound’s electronic structure influence its biological activity, particularly in cytokine inhibition (e.g., IL-6)?
- Computational Studies : Density Functional Theory (DFT) predicts electron density at the sulfonamide group, correlating with hydrogen-bond donor capacity in enzyme binding .
- Biological Assays : Analogous sulfonamides inhibit IL-6 secretion by blocking JAK/STAT pathways, suggesting similar mechanisms for this compound .
- Structure-Activity Relationships (SAR) : The 2-methoxyphenyl group may enhance lipophilicity, improving membrane permeability .
Methodological Considerations
Q. How can researchers address solubility challenges during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media .
- pH Adjustment : The sulfonamide’s pKa (~6.5) allows solubility modulation via buffered solutions (pH 7.4) .
- Prodrug Strategies : Esterification of the amino group temporarily enhances solubility .
Q. What strategies validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
